N-Desmethyl Topotecan

説明

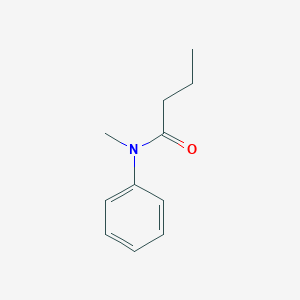

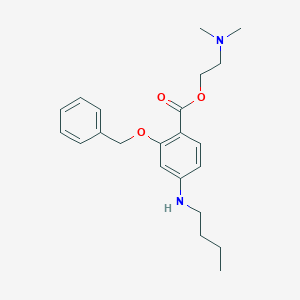

N-Desmethyl Topotecan (NDT) is a primary metabolite of Topotecan, a chemotherapeutic agent used in the treatment of various cancers. Topotecan itself is a semisynthetic derivative of camptothecin, targeting DNA topoisomerase I and preventing DNA replication. The metabolism of Topotecan leads to the formation of NDT, with implications for drug efficacy and metabolism (Bai et al., 2003; Rosing et al., 1997).

Synthesis Analysis

NDT is produced through hepatic N-demethylation of Topotecan. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) with fluorescence detection, have been developed to quantify NDT and Topotecan in plasma, highlighting the metabolic pathway from parent compound to metabolite and its pharmacokinetic implications (Bai et al., 2003).

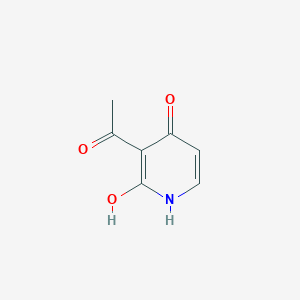

Molecular Structure Analysis

The molecular structure of NDT, characterized by the loss of a methyl group compared to Topotecan, affects its pharmacological properties. Studies have isolated NDT from biological samples, providing insights into its structure and forming the basis for further pharmacological and toxicological evaluations (Rosing et al., 1997).

Chemical Reactions and Properties

NDT participates in metabolic pathways distinct from Topotecan, including O-glucuronidation. This metabolic route leads to the formation of NDT-O-glucuronide, showcasing the compound's chemical reactivity and the body's efforts to make it more water-soluble for excretion (Rosing et al., 1998).

Physical Properties Analysis

The physical properties of NDT, such as solubility and stability, are crucial for its pharmacokinetic profile. Analytical methods highlight the stability of NDT under various conditions, providing a foundation for understanding its behavior in biological systems and its therapeutic potential (Bai et al., 2003).

Chemical Properties Analysis

The chemical properties of NDT, including its reactivity and interactions with biomolecules, are essential for its pharmacodynamic effects. Studies on its formation and detection underscore the importance of understanding the chemical nature of drug metabolites in developing effective cancer treatments (Rosing et al., 1997).

科学的研究の応用

1. Application in Glioblastoma Treatment

- Results or Outcomes: Pharmacokinetic data demonstrated that topotecan peak concentration in the brain extracellular fluid after systemic injection was ten times lower than in the blood, suggesting less than optimal BBB penetration by topotecan .

2. Metabolite of Topotecan

- Methods of Application: A sensitive HPLC method for the determination of topotecan and total levels of topotecan was developed and used in several pharmacokinetics studies .

- Results or Outcomes: The maximal concentrations of metabolite detected in human plasma and urine were relatively low. When topotecan was given as a 30-min infusion at 1.0 mg/m2 daily for 5 days every 3 weeks, the maximal plasma metabolite concentration was about 0.7% of the maximal total topotecan concentration .

3. Interaction with Phenytoin

- Results or Outcomes: The study found that phenytoin alters the disposition of topotecan and N-desmethyl topotecan .

4. Nanoplatform for the Delivery of Topotecan

- Methods of Application: Topotecan-loaded nanocarrier systems have been developed. These systems have shown superior pharmacokinetics, biocompatibility, tumor-targeting ability, and stability compared to topotecan in its native form .

- Results or Outcomes: The use of nanotechnology has led to more efficacious and safer targeted delivery, detection, and therapy. It plays a key role in reducing systemic toxicity and battling drug resistance .

5. Interaction with Phenytoin

- Methods of Application: A study was conducted to understand the interaction of phenytoin with topotecan and its metabolite. The study found that phenytoin alters the disposition of topotecan and N-desmethyl topotecan .

- Results or Outcomes: The study suggests that topotecan may undergo further hepatic metabolism. Although there is an increase in exposure to the active N-desmethyl topotecan metabolite, it is less than the decrease in exposure to topotecan lactone. Therefore, patients concomitantly administered phenytoin may require an increase in topotecan dose to achieve a similar pharmacological effect as a patient not receiving phenytoin .

Safety And Hazards

Topotecan, the parent compound of N-Desmethyl Topotecan, has been associated with reports of interstitial lung disease . The principal toxicity of topotecan when administered at standard doses is neutropenia, but thrombocytopenia and anemia occur as well, while the nonhematological toxicities are usually mild .

特性

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-8-(methylaminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-3-22(29)15-7-17-19-11(9-25(17)20(27)14(15)10-30-21(22)28)6-12-13(8-23-2)18(26)5-4-16(12)24-19/h4-7,23,26,29H,3,8-10H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUJOGCYOWLZFL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433015 | |

| Record name | N-Desmethyl Topotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl Topotecan | |

CAS RN |

190710-79-3 | |

| Record name | N-Desmethyl topotecan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190710793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl Topotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYL TOPOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H911D604G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)

![3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)